N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
Overview
Description
N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide, also known as DCQ or EMD-1214063, is a synthetic compound that has been studied for its potential use in cancer treatment. DCQ is a member of the quinolinecarboxamide family, which has shown promise as a class of anti-cancer agents due to their ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Mechanism of Action
N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide's mechanism of action involves the inhibition of PARP and tankyrase enzymes. PARP inhibition leads to the accumulation of DNA damage and ultimately cell death in cancer cells. Tankyrase inhibition leads to the stabilization of a protein called Axin, which is involved in the regulation of the Wnt signaling pathway. This stabilization leads to the inhibition of the Wnt pathway, which is frequently dysregulated in cancer cells and is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has been shown to have potent anti-cancer activity in vitro and in vivo. In vitro studies have shown that N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide inhibits the growth of a wide range of cancer cell lines, including breast, prostate, and ovarian cancer cells. In vivo studies have shown that N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide inhibits tumor growth in mouse models of breast and prostate cancer. N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has also been shown to have a favorable toxicity profile in preclinical studies.
Advantages and Limitations for Lab Experiments
N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. It has also been shown to have a favorable toxicity profile in preclinical studies. However, N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has some limitations for lab experiments. It is a synthetic compound that may be difficult and expensive to produce in large quantities. It may also have limited solubility in aqueous solutions, which may make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide. One area of research is the development of more efficient and cost-effective synthesis methods for N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide. Another area of research is the optimization of N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide's anti-cancer activity through the modification of its chemical structure. Additionally, further studies are needed to determine the efficacy of N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide in combination with other anti-cancer agents. Finally, clinical trials are needed to determine the safety and efficacy of N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide in humans.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death in cancer cells. N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of another enzyme called tankyrase, which is involved in the regulation of the Wnt signaling pathway. This pathway is frequently dysregulated in cancer cells and is involved in cell proliferation and differentiation.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O2/c1-2-30-16-12-10-15(11-13-16)22-14-18(17-6-3-4-8-20(17)27-22)24(29)28-21-9-5-7-19(25)23(21)26/h3-14H,2H2,1H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTBEOQRHOHHNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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